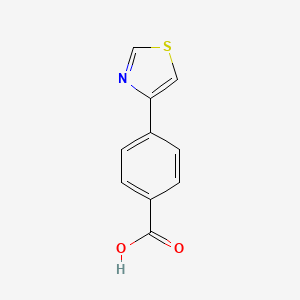

4-(Thiazol-4-yl)benzoic acid

Description

Structural Significance within Thiazole (B1198619) and Benzoic Acid Heterocycles

The structure of 4-(Thiazol-4-yl)benzoic acid, with the molecular formula C10H7NO2S, is defined by the covalent bonding of two key heterocyclic and aromatic systems: a thiazole ring and a benzoic acid group. nih.gov

Thiazole Ring: Thiazole is a five-membered aromatic heterocycle containing both a sulfur and a nitrogen atom. This ring system is a well-known pharmacophore, a molecular feature responsible for a drug's pharmacological activity, found in numerous biologically active compounds and approved pharmaceuticals. ontosight.aiijcce.ac.ir Its presence in the structure of this compound imparts unique electronic properties and the potential for diverse chemical interactions, including hydrogen bonding and coordination with biological targets. ontosight.ai

Benzoic Acid Moiety: The benzoic acid component consists of a benzene (B151609) ring attached to a carboxylic acid group (-COOH). This group is acidic and provides a site for forming salts, esters, or amides. ontosight.ai It can also participate in hydrogen bonding, which influences the molecule's solubility and its ability to interact with biological receptors. ontosight.ai

The linkage of these two rings creates a rigid, planar structure that is often advantageous for binding to the active sites of enzymes and proteins. The specific arrangement of the thiazole ring at the para-position (position 4) of the benzoic acid allows for the exploration of derivatives by modifying the carboxylic acid group or by substituting other positions on either ring, enabling the systematic investigation of structure-activity relationships (SAR).

| Property | Value |

|---|---|

| Molecular Formula | C10H7NO2S |

| Molecular Weight | 205.23 g/mol |

| Synonyms | 4-(1,3-thiazol-4-yl)benzoic acid, 4-(4-carboxyphenyl)thiazole |

Current Research Trajectories and Academic Relevance

The academic relevance of this compound lies primarily in its role as a versatile scaffold for the development of novel therapeutic agents. Research has demonstrated that derivatives of this compound exhibit potent biological activities, validating its importance as a lead structure in drug discovery.

Kinase Inhibition and Anticancer Research: A significant area of research focuses on derivatives of the isomeric 4-(thiazol-5-yl)benzoic acid as inhibitors of protein kinase CK2, an enzyme that is overactive in many human cancers and is a target for anticancer drug development. nih.gov Researchers have designed and synthesized modified analogs of this structure to improve its potency and antiproliferative effects. nih.gov

For instance, introducing specific groups, such as a 2-halo- or 2-methoxy-benzyloxy group, at the 3-position of the benzoic acid moiety of the parent compound resulted in derivatives with potent CK2 inhibitory activities and significantly enhanced antiproliferative activity against human lung cancer cell lines (A549). nih.gov This highlights the utility of the thiazole-benzoic acid backbone for creating targeted cancer therapies. nih.gov Similarly, other research has led to the discovery of 4-substituted methoxylbenzoyl-aryl-thiazoles (SMART) which show potent growth inhibition of melanoma and prostate cancer cell lines, with some compounds acting as inhibitors of tubulin polymerization. nih.gov

| Derivative Class | Target | Key Findings | Reference |

|---|---|---|---|

| 4-(Thiazol-5-yl)benzoic acid analogs | Protein Kinase CK2 | Azabenzene derivatives showed potent CK2α inhibitory activity (IC50 = 0.014-0.017μM). | nih.gov |

| Substituted 4-(Thiazol-5-yl)benzoic acids | A549 Cancer Cells | Introduction of a 2-methoxy-benzyloxy group led to antiproliferative activity (CC50 = 1.5-3.3μM). | nih.gov |

| 4-Substituted methoxylbenzoyl-aryl-thiazoles (SMART) | Cancer Cell Lines | Compound 8f showed potent growth inhibition with IC50 values ranging from 0.021 to 0.071 μM. | nih.gov |

Antimicrobial and Anti-tuberculosis Research: The thiazole ring is a core component of many compounds explored for their antimicrobial properties. ontosight.ai Research into derivatives of this compound extends to the field of infectious diseases. For example, novel series of thiazole derivatives have been synthesized and screened for their activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. ijcce.ac.ir One-pot synthesis methods have been developed to create complex molecules, such as 2-Benzyloxy-5-(2-{N'-[3-(substituted-phenyl)-1-phenyl-1H-pyrazol-4-ylmethylene]-hydrazino}-thiazol-4-yl)-benzoic acid methyl esters, which have shown potency against the H37Rv strain of the bacterium. ijcce.ac.ir

The ongoing exploration of this compound and its analogs in diverse therapeutic areas underscores its importance as a foundational structure in modern medicinal chemistry. Its synthetic tractability and the established biological significance of its components ensure its continued relevance in the academic and industrial pursuit of novel, effective chemical entities.

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-thiazol-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-10(13)8-3-1-7(2-4-8)9-5-14-6-11-9/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJJLKDMESZPSAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90655821 | |

| Record name | 4-(1,3-Thiazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877758-98-0 | |

| Record name | 4-(1,3-Thiazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,3-thiazol-4-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Synthetic Route Design for 4 Thiazol 4 Yl Benzoic Acid and Its Analogs

Classical and Contemporary Approaches to the Core Scaffold Synthesis

The construction of the 4-(thiazol-4-yl)benzoic acid core scaffold can be achieved through several synthetic routes, broadly categorized into multistep pathways and one-pot condensation strategies.

Multistep Reaction Pathways

Multistep syntheses offer a controlled, step-by-step approach to building the target molecule. youtube.com A common and historically significant method is the Hantzsch thiazole (B1198619) synthesis, first reported in 1887. analis.com.my This method typically involves the condensation reaction between an α-haloketone and a thioamide. analis.com.mytandfonline.com

In the context of this compound, a typical multistep sequence would involve the preparation of a suitable α-bromoketone intermediate derived from a benzoic acid derivative. nih.govpublish.csiro.au For instance, the synthesis can start from 4-acetylbenzoic acid, which is first brominated to yield 4-(2-bromoacetyl)benzoic acid. This α-bromoketone is then reacted with a thioamide, such as thioformamide, to yield the desired this compound.

Another approach involves the acylation of a pre-formed phenyl-thiazole compound. For example, (1-phenyl)adamantane can be acylated under Friedel-Crafts conditions to produce an α-bromoketone, which then undergoes a Hantzsch condensation with thioamides to form the desired thiazole derivatives. nih.gov

A four-step synthesis of 2-(5-phenylthiazol-4-yl)benzoic acid has been described, starting from the commercially available 3-benzylidenephthalide. publish.csiro.au This starting material is converted in two steps to an α-bromo ketone, which then forms the thiazole ester upon treatment with formamide (B127407) and phosphorus pentasulfide or thiourea. publish.csiro.au Subsequent hydrolysis of the ester yields the final benzoic acid. publish.csiro.au

One-Pot Condensation Strategies

To improve efficiency and atom economy, one-pot condensation strategies have been developed. ijcce.ac.irijcce.ac.ir These methods combine multiple reaction steps into a single procedure without isolating the intermediates, which can save time and resources. researchgate.netacs.org

A notable one-pot synthesis involves the reaction of an α-oxothioamide with an α-bromoketone. rsc.org This modified Hantzsch synthesis can be highly regioselective, producing 2-acyl-4-(het)arylthiazoles. rsc.org For example, a novel series of 2-benzyloxy-5-(2-{N'-[3-(substituted-phenyl)-1-phenyl-1H-pyrazol-4-ylmethylene]-hydrazino}-thiazol-4-yl)-benzoic acid methyl ester derivatives were synthesized via a one-pot condensation of 2-benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, thiosemicarbazide, and a substituted pyrazole-4-carbaldehyde. ijcce.ac.irijcce.ac.ir

Another one-pot approach involves a three-component reaction between a substituted 2-bromo-1-phenylethanone, thiosemicarbazide, and various carbonyl compounds to yield substituted 4-phenyl-1,3-thiazole derivatives. researchgate.netasianpubs.org These multicomponent reactions are advantageous due to their simplicity and often good yields. researchgate.net

Furthermore, a visible-light-promoted synthesis of aminothiazole skeletons from active methylene (B1212753) ketones and thioureas has been reported, offering a greener alternative to traditional methods. thieme-connect.com

Regioselective Functionalization and Derivatization Strategies

Once the core this compound scaffold is synthesized, its properties can be further tuned through regioselective functionalization and derivatization at different positions of the molecule.

Modifications at the Thiazole Ring

The thiazole ring offers several positions for modification. The introduction of substituents at the C2 and C5 positions of the thiazole ring is a common strategy to modulate the biological activity of the resulting compounds.

For example, the reactivity of the phenyl substituent of 4-phenylthiazoles in ruthenium-catalyzed direct arylation has been studied. researchgate.net While 4-phenylthiazole (B157171) itself was found to be unreactive, introducing an aryl group at the C5-position of the 4-phenylthiazole enhances its reactivity, allowing for selective mono-arylation of the phenyl unit. researchgate.net

A metal-free, regioselective C-H functionalization at the C-5 position of the thiazole ring has been developed using molecular iodine and PIDA as an oxidant for the synthesis of trisubstituted thiazoles linked with aryl selenoethers. acs.org

Furthermore, the halogen atom at the 2-position of the thiazole ring can be substituted by S-nucleophiles or a hydrogen atom via catalytic hydrogenation. researchgate.net A 2-bromo-5-(1,1,2,2-tetrafluoroethoxy)-4-phenylthiazole has been used to synthesize the corresponding α-thiazolylbenzyl alcohol and 2-formylthiazole through an organomagnesium intermediate. researchgate.net

Derivatization of the Benzoic Acid Moiety

The carboxylic acid group of the benzoic acid moiety is a versatile functional handle for a wide range of derivatization reactions. sigmaaldrich.com Common derivatizations include esterification and amide bond formation. smolecule.com

Esterification: The carboxylic acid can be converted to its corresponding ester, such as a methyl ester, which can serve as a protecting group or modulate the compound's solubility and pharmacokinetic properties. scbt.com For example, 4-(2-Amino-thiazol-4-yl)-benzoic acid methyl ester is a known derivative. scbt.com

Amide Formation: The formation of amides is a widely used strategy to create a diverse library of analogs. researchgate.net This is typically achieved by activating the carboxylic acid with a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), followed by reaction with a primary or secondary amine. vulcanchem.comresearchgate.netsmolecule.com This method has been used to couple this compound with various amines to produce a range of amide derivatives. researchgate.net

For instance, 4-(1,3-Thiazol-4-yl)benzoic acid has been coupled with piperazine (B1678402) derivatives using EDC and HOBt to generate novel phenylpiperazine analogs. researchgate.net Similarly, amide coupling has been employed to synthesize complex molecules where the thiazole-benzoic acid scaffold is linked to other bioactive moieties. nih.gov

| Reagent/Method | Moiety Modified | Type of Modification | Reference |

| Ru-catalyzed direct arylation | Phenyl group of 4-phenylthiazole | Arylation at C5-position | researchgate.net |

| I2/PIDA | Thiazole ring | Phenylselenylation at C-5 position | acs.org |

| Catalytic hydrogenation | 2-halo-thiazole | Dehalogenation | researchgate.net |

| Esterification | Benzoic acid | Methyl ester formation | scbt.com |

| EDC/HOBt | Benzoic acid | Amide bond formation | vulcanchem.comresearchgate.net |

| Lawesson's reagent | Carboxamide | Thioamide formation | nih.gov |

Hybrid Molecule Construction through Linker Chemistry

The this compound scaffold is frequently used as a linker in the design and synthesis of hybrid molecules. f1000research.comhilarispublisher.comhilarispublisher.com In this approach, the thiazole and benzoic acid moieties serve as connection points to link two or more different pharmacophores, aiming to create a single molecule with multiple biological activities or improved properties.

For example, hybrid molecules have been synthesized by linking a benzothiazole (B30560) core to hydroxamic acid through various linkers, including p-aminobenzoic acid. f1000research.comhilarispublisher.com In these constructs, the benzoic acid part of the linker is further derivatized to form the final hybrid molecule. f1000research.com

Another study describes the synthesis of pyridine-thiazole hybrid molecules, where one derivative, 4-(2-{1-(2-fluorophenyl)-3-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-3-oxopropylsulfanyl}-acetylamino)-benzoic acid ethyl ester, showed significant antiproliferative activity. mdpi.com

The design of hybrid molecules combining pyrazinamide (B1679903) with a 4-phenylthiazol-2-amine scaffold has also been reported, where N-benzoyl derivatives showed promising antimycobacterial activity. nih.gov

This linker strategy allows for the systematic exploration of chemical space and the development of novel compounds with tailored biological profiles.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is the cornerstone for determining the precise connectivity and chemical environment of atoms in a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of 4-(Thiazol-4-yl)benzoic acid is expected to show distinct signals corresponding to the protons on the benzoic acid and thiazole (B1198619) rings.

Benzoic Acid Protons: The protons on the phenyl ring will appear as two doublets in the aromatic region (typically δ 7.0-8.5 ppm). Due to the electron-withdrawing nature of the carboxylic acid and the thiazole ring, these protons are deshielded. The two protons ortho to the carboxylic acid group are expected to be the most downfield, appearing as a doublet, while the two protons ortho to the thiazole ring will appear as another doublet slightly upfield.

Thiazole Protons: The thiazole ring has two protons. The proton at the C2 position (between the N and S atoms) typically appears as a singlet at a very downfield position (often δ > 8.5 ppm) due to the influence of the two adjacent heteroatoms. The proton at the C5 position will also be a singlet, appearing in the aromatic region.

Carboxylic Acid Proton: The acidic proton of the carboxyl group (-COOH) will present as a broad singlet, typically at a very downfield chemical shift (δ 10-13 ppm), although its position and appearance can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on all non-equivalent carbon atoms in the molecule.

Carboxyl Carbon: The carbon of the carboxylic acid group (C=O) is highly deshielded and will appear as a singlet at the far downfield end of the spectrum (typically δ 165-175 ppm). docbrown.inforesearchgate.net

Aromatic Carbons: The benzene (B151609) ring will show four distinct signals for its six carbons due to symmetry. The carbon atom attached to the carboxylic acid group (C1) and the carbon atom attached to the thiazole ring (C4) will each give a singlet in the δ 120-140 ppm range. The two carbons ortho to the carboxyl group will be equivalent, as will the two carbons ortho to the thiazole group, each pair giving a single signal.

Thiazole Carbons: The three carbon atoms of the thiazole ring are chemically distinct and are expected to produce three separate signals. The C2 carbon, situated between the nitrogen and sulfur atoms, is typically the most deshielded of the ring carbons. The C4 and C5 carbons will appear in the aromatic region, with their exact shifts influenced by the attached benzoic acid moiety.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid | 10.0 - 13.0 (broad s, 1H) | 165 - 175 |

| Phenyl (ortho to -COOH) | Downfield doublet (2H) | 128 - 132 |

| Phenyl (ortho to thiazole) | Upfield doublet (2H) | 125 - 129 |

| Phenyl (ipso-COOH) | - | 130 - 135 |

| Phenyl (ipso-thiazole) | - | 135 - 145 |

| Thiazole C2-H | > 8.5 (s, 1H) | 150 - 155 |

| Thiazole C5-H | 7.5 - 8.5 (s, 1H) | 115 - 125 |

| Thiazole C4 | - | 145 - 155 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of monochromatic light (Raman), which correspond to the molecule's vibrational modes.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by several key absorption bands:

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid dimer.

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching of the carboxylic acid should appear around 1680-1710 cm⁻¹. Conjugation with the aromatic ring typically lowers this frequency.

Aromatic C=C Stretches: Medium to strong absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the phenyl and thiazole rings.

C-N and C-S Stretches: Vibrations associated with the thiazole ring, including C=N and C-S stretching, would appear in the fingerprint region (below 1500 cm⁻¹).

C-H Bending: Out-of-plane C-H bending vibrations for the 1,4-disubstituted benzene ring would result in a strong band in the 800-860 cm⁻¹ range.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR. The highly symmetric and polarizable C=C bonds of the aromatic rings are expected to produce strong signals. The C=O stretch is typically weaker in Raman than in IR, while the C-S bond of the thiazole ring may show a more prominent signal.

Table 2: Characteristic Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (very broad, strong) | Weak |

| Carboxylic Acid | C=O stretch | 1680 - 1710 (strong) | Medium |

| Aromatic Rings | C=C stretch | 1450 - 1600 (multiple bands) | Strong |

| Aromatic Rings | C-H stretch | 3000 - 3100 (medium) | Strong |

| Thiazole Ring | C=N stretch | ~1500 - 1600 | Medium |

| Phenyl Ring | C-H out-of-plane bend | 800 - 860 (strong) | Weak |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, with the molecular formula C₁₀H₇NO₂S, HRMS provides confirmation of its identity.

The analysis would typically be performed using an electrospray ionization (ESI) source. In positive ion mode, the molecule would be observed as the protonated species [M+H]⁺. In negative ion mode, it would be seen as the deprotonated species [M-H]⁻. The experimentally measured m/z value is then compared to the calculated exact mass for the proposed formula. A match within a few parts per million (ppm) provides strong evidence for the correct elemental composition.

Table 3: HRMS Data for this compound (C₁₀H₇NO₂S)

| Ion | Calculated Exact Mass (m/z) |

| [M] (Neutral) | 205.020 |

| [M+H]⁺ | 206.027 |

| [M+Na]⁺ | 228.009 |

| [M-H]⁻ | 204.012 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within the molecule. The spectrum is influenced by the extent of conjugation. The this compound molecule contains two conjugated aromatic systems (phenyl and thiazole) linked together, which is expected to result in characteristic absorption bands.

The spectrum would likely show strong absorptions in the UV region, corresponding to π→π* transitions within the conjugated system. Typically, aromatic carboxylic acids show two main absorption bands. nih.gov For benzoic acid, these occur around 230 nm and 270-280 nm. nih.gov The presence of the thiazole ring in conjugation with the phenyl ring is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths and potentially increase their intensity. researchgate.netresearchgate.net The exact position of the absorption maxima (λ_max) would be dependent on the solvent used.

Table 4: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λ_max (nm) | Chromophore |

| π→π | 230 - 250 | Benzoic acid moiety |

| π→π | 280 - 320 | Extended conjugated system |

Crystallographic Analysis and Solid State Structural Investigations

Single-Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide key information for 4-(Thiazol-4-yl)benzoic acid, including:

Molecular Geometry: Bond lengths, bond angles, and torsion angles, which would reveal the planarity or twist between the thiazole (B1198619) and benzoic acid rings.

Crystal System and Space Group: Fundamental parameters describing the symmetry of the unit cell.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Without experimental data for this compound, a table of its crystallographic parameters cannot be generated.

Analysis of Intermolecular Interactions: Hydrogen Bonding Networks and Pi-Stacking

The solid-state structure of organic molecules is governed by a variety of non-covalent intermolecular interactions. For this compound, the following interactions would be of primary importance:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O). It is highly probable that this moiety would form robust hydrogen-bonded synthons, such as the common carboxylic acid dimer, or interact with the nitrogen atom of the thiazole ring. These interactions are directional and play a crucial role in the formation of one-, two-, or three-dimensional networks.

Pi-Stacking: The aromatic nature of both the thiazole and benzene (B151609) rings suggests the likelihood of π-π stacking interactions. These interactions, arising from the overlap of π-orbitals, would contribute to the stabilization of the crystal packing. The geometry of these stacks (e.g., face-to-face, parallel-displaced) would be a key feature of the crystal structure.

A detailed analysis of these networks, including interaction distances and angles, is contingent on the availability of crystallographic data.

Polymorphism and Co-crystallization Studies

Polymorphism: Many organic compounds can crystallize in multiple distinct crystalline forms, a phenomenon known as polymorphism. These polymorphs can exhibit different physical properties, such as solubility and stability. Studies on related benzoic acid and thiazole derivatives show that polymorphism is a common occurrence, often influenced by crystallization conditions like solvent and temperature. Investigating the potential for polymorphism in this compound would be a significant area of research.

Co-crystallization: Co-crystallization involves incorporating a second molecular component (a coformer) into the crystal lattice in a stoichiometric ratio. This technique is widely used to modify the physicochemical properties of active pharmaceutical ingredients. The carboxylic acid group and the nitrogen atom in the thiazole ring of this compound make it an excellent candidate for forming co-crystals with a variety of coformers.

Specific studies on the polymorphism or co-crystallization of this compound have not been identified in the current literature.

Influence of Crystal Structure on Material Properties

The arrangement of molecules in the solid state directly influences the macroscopic properties of the material. A detailed understanding of the crystal structure of this compound would allow for correlations to be drawn with properties such as:

Solubility and Dissolution Rate: The strength of the intermolecular interactions in the crystal lattice affects how readily the material dissolves.

Thermal Properties: Melting point and thermal stability are directly related to the energy of the crystal lattice.

Mechanical Properties: Hardness and compressibility are dependent on the packing efficiency and the nature of the intermolecular forces.

Structure-property relationships are a cornerstone of crystal engineering, but for this compound, this analysis remains speculative without the foundational crystal structure data.

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for analyzing molecular properties. DFT calculations can determine the optimized molecular geometry, vibrational frequencies, and various electronic properties that dictate the stability and reactivity of 4-(Thiazol-4-yl)benzoic acid. actascientific.comscirp.org

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity and electronic properties. nih.govscirp.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. scirp.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.govscirp.org A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. scirp.org Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized. nih.gov For derivatives of benzoic acid, these values are key indicators of their potential biological activity and charge transfer capabilities. nih.gov

To illustrate, DFT calculations on similar heterocyclic benzoic acid derivatives provide typical values for these parameters.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.65 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.82 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.83 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. scirp.org |

Note: The data presented is illustrative for a related heterocyclic aromatic molecule to demonstrate the typical output of a DFT analysis. Specific values for this compound would require dedicated computational studies. scirp.org

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. libretexts.orgwuxiapptec.com The MEP surface plots the electrostatic potential onto the molecule's electron density surface, using a color scale to denote different charge regions. wuxiapptec.com

Typically, the color red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas often correspond to the locations of lone pairs on electronegative atoms like oxygen or nitrogen. The color blue represents regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack, commonly found around hydrogen atoms. researchgate.net Green and yellow areas represent regions that are relatively neutral. researchgate.net

For this compound, an MEP map would likely show negative potential (red) around the nitrogen and sulfur atoms of the thiazole (B1198619) ring and the oxygen atoms of the carboxylic acid group. Positive potential (blue) would be concentrated on the hydrogen atom of the carboxylic acid's hydroxyl group, highlighting its acidic nature. wuxiapptec.com

Conceptual DFT provides a framework to quantify chemical reactivity using various descriptors derived from the changes in energy with respect to the number of electrons. frontiersin.org These descriptors help in understanding the global and local reactivity of a molecule. semanticscholar.org

Chemical Potential (μ): Measures the tendency of electrons to escape from the system.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap. mdpi.com

Global Softness (S): The reciprocal of hardness (S = 1/η), it indicates the molecule's capacity to receive electrons. mdpi.com

Electronegativity (χ): The power of an atom or molecule to attract electrons towards itself.

Electrophilicity Index (ω): Measures the ability of a species to accept electrons.

These parameters are calculated using the energies of the HOMO and LUMO. A study on 4-(1H-triazol-1-yl)benzoic acid hybrids provides an example of such calculated descriptors. mdpi.com

| Descriptor | Formula | Illustrative Value (eV) | Interpretation |

|---|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.235 | Electron escaping tendency. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.415 | Resistance to charge transfer. mdpi.com |

| Global Softness (S) | 1 / (2η) | 0.207 | Propensity for chemical reaction. mdpi.com |

| Electronegativity (χ) | -μ | 4.235 | Electron attracting power. semanticscholar.org |

| Electrophilicity Index (ω) | μ² / (2η) | 3.709 | Propensity to act as an electrophile. |

Note: The data is based on calculations for related heterocyclic benzoic acids to exemplify the results from a Conceptual DFT study. mdpi.com

Local Reactivity Descriptors , such as Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. frontiersin.orgsemanticscholar.org

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can reveal its conformational flexibility, which is the range of shapes the molecule can adopt by rotating around its single bonds. This is particularly relevant for understanding how the molecule might bind to a biological target, such as a protein receptor. nih.gov

Furthermore, MD simulations can elucidate the effects of the solvent on the molecule's structure and behavior. By simulating the molecule in a box of solvent molecules (e.g., water), researchers can observe how solvent interactions influence its preferred conformation and stability. These simulations provide insights into properties like solubility and the stability of ligand-receptor complexes. ajchem-a.com Studies on similar thiazole-containing compounds have used MD simulations to analyze the stability of inhibitor-protein complexes, calculating metrics like the root-mean-square deviation (RMSD) to assess conformational changes over the simulation period. nih.govajchem-a.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical regression and classification models used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. nih.gov

In a QSAR study, various molecular descriptors (physicochemical properties or theoretical molecular features) are calculated for a series of related compounds. These descriptors are then correlated with their experimentally measured biological activity (e.g., inhibitory concentration, IC50). The goal is to develop a mathematical model that can predict the activity of new, untested compounds. nih.govresearchgate.net

For a series of derivatives based on the this compound scaffold, a QSAR study could identify key structural features that enhance a desired activity. For instance, a study on the isomeric 4-(thiazol-5-yl)benzoic acid derivatives identified features that influenced their potency as protein kinase CK2 inhibitors. nih.gov Similarly, QSAR models for other thiazole derivatives have successfully correlated descriptors like lipophilicity (XlogP) and molecular shape with cytotoxic activity. nih.gov Such models are invaluable in drug discovery for prioritizing the synthesis of the most promising candidates. nih.govnih.gov

Coordination Chemistry and Metallosupramolecular Architectures

Ligand Design Principles for Metal Ion Coordination

The design of organic ligands is a cornerstone in the development of functional coordination polymers and MOFs. For ligands like 4-(Thiazol-4-yl)benzoic acid, several key principles govern their interaction with metal ions and the resulting supramolecular architecture.

Bifunctionality: The ligand contains two distinct coordinating groups: the carboxylate group (an O-donor) and the thiazole (B1198619) ring (an N-donor). This dual functionality allows it to bridge multiple metal centers, facilitating the formation of extended one-, two-, or three-dimensional networks.

Rigidity and π-Conjugation: The planar and rigid structure of the ligand, arising from the connection of a phenyl and a thiazole ring, provides stability and predictability in the assembly of frameworks. The extensive π-conjugated system is also crucial for potential luminescent properties. nih.gov

Coordination Versatility: Triazole-carboxylic acid ligands, which are analogous to thiazole-carboxylic acids, are known to exhibit flexible and diverse coordination modes. nih.gov This versatility, stemming from the different ways the N-donors and O-donors can bind to metal ions, allows for the synthesis of MOFs with varying dimensions and topologies by adjusting reaction conditions such as the metal-to-ligand ratio. nih.gov

Synthesis and Structural Characterization of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The synthesis of coordination polymers and MOFs using this compound typically involves solvothermal or hydrothermal methods. These techniques utilize elevated temperatures and pressures to facilitate the crystallization of the extended structures. The resulting materials are characterized by a suite of analytical techniques to determine their structure and composition.

Synthesis: In a typical solvothermal synthesis, the this compound ligand and a selected metal salt (often a nitrate (B79036) or chloride salt of a transition metal) are dissolved in a high-boiling-point solvent, such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA). The mixture is sealed in a reaction vessel and heated, leading to the slow formation of crystalline products.

Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk crystalline material. rsc.org

Infrared (IR) Spectroscopy: Helps to confirm the coordination of the ligand to the metal ion. For instance, a shift in the stretching frequency of the carboxylate group compared to the free ligand is indicative of coordination. nih.gov

Thermogravimetric Analysis (TGA): Provides information on the thermal stability of the framework and the presence of coordinated or guest solvent molecules. nih.gov

The reaction of this compound with various divalent metal ions, particularly those with d¹⁰ electron configurations like Zn(II) and Cd(II), leads to a rich variety of architectures. The specific structure is influenced by the coordination preference of the metal ion, the reaction conditions, and the presence of auxiliary ligands or solvent molecules.

Using analogous bifunctional ligands, researchers have synthesized a range of complexes with diverse dimensionalities:

1D Chains: Ligands can link adjacent metal ions to form one-dimensional chains. nih.gov

2D Layers: These chains can be further connected into two-dimensional sheets, often with a square lattice (sql) topology. rsc.orgnih.gov In some cases, these layers can interpenetrate. rsc.orgnih.gov

3D Frameworks: The interconnection of 2D layers or the direct linking of metal nodes in three dimensions can lead to complex 3D frameworks. These often exhibit well-defined topologies, such as the diamondoid (dia) network, and can feature multiple levels of interpenetration. rsc.orgnih.gov

The table below summarizes representative architectures formed from ligands analogous to this compound with divalent metal ions.

| Metal Ion | Ligand System | Dimensionality | Topology | Reference |

| Zn(II) | 4-(4H-1,2,4-triazol-4-yl)benzoic acid | 2D | sql | rsc.org |

| Zn(II) | 4-(4H-1,2,4-triazol-4-yl)benzoic acid | 3D | dia (4-fold interpenetrating) | rsc.org |

| Cd(II) | 4-(4H-1,2,4-triazol-4-yl)benzoic acid | 3D | dia (4-fold interpenetrating) | rsc.org |

| Cd(II) | 3-nitro-4-(pyridin-4-yl)benzoic acid | 3D | dia (4-fold interpenetrating) | nih.gov |

| Cd(II) | 3-nitro-4-(pyridin-4-yl)benzoic acid | 3D | pcu | nih.gov |

| Ni(II) | 3-nitro-4-(pyridin-4-yl)benzoic acid | 2D | sql | nih.gov |

The deprotonated form of this compound can coordinate to metal centers through several different modes, contributing to the structural diversity of its coordination compounds. The primary coordination sites are the oxygen atoms of the carboxylate group and the nitrogen atom of the thiazole ring.

Carboxylate Group Coordination: The carboxylate end of the ligand can bind to metal ions in various ways:

Monodentate: One oxygen atom coordinates to a single metal center.

Bidentate Chelating: Both oxygen atoms coordinate to the same metal center.

Bidentate Bridging: The two oxygen atoms bridge two different metal centers, a common mode in the formation of "paddle-wheel" dimeric units. mdpi.com

Thiazole Ring Coordination: The nitrogen atom of the thiazole ring acts as a monodentate N-donor, linking to a metal center.

Bridging Modes: The ligand as a whole typically acts as a bridging linker, connecting multiple metal centers through a combination of its carboxylate and thiazole coordination sites. This bridging is fundamental to the construction of extended MOF and coordination polymer networks. nih.gov

Host-Guest Chemistry within MOF Structures

A defining feature of many Metal-Organic Frameworks is their permanent porosity, which allows them to act as hosts for smaller "guest" molecules. The design of MOFs from linkers like this compound can create internal pores and channels with specific sizes and chemical environments.

The interactions between the host framework and guest molecules are typically noncovalent and play a critical role in applications such as gas storage, separation, and drug delivery. chemrxiv.org The nature of the host-guest interaction is dictated by the functional groups lining the pores of the MOF. chemrxiv.org For a MOF constructed from this compound, the thiazole and phenyl groups would create a largely aromatic pore surface, capable of interacting with guest molecules through π-π stacking and other van der Waals forces. The ability to encapsulate guest molecules, such as solvents or other small molecules, is a key area of investigation for these materials. chemrxiv.orgresearchgate.net

Luminescent Properties of Coordination Compounds

Coordination compounds derived from π-conjugated organic ligands like this compound often exhibit interesting photoluminescent properties. The fluorescence or phosphorescence of these materials can originate from the organic ligand, the metal center, or charge transfer events between them.

Ligand-Centered Emission: The free this compound ligand is expected to be luminescent due to its rigid, conjugated structure. The emission typically arises from π→π or π→n electronic transitions within the molecule. nih.gov

Influence of Coordination: Upon coordination to a metal ion, particularly closed-shell d¹⁰ metals like Zn(II) and Cd(II), the luminescent properties of the ligand can be significantly altered. nih.gov Commonly observed effects include:

Emission Red-Shift: The coordination to the metal can lower the energy of the ligand's excited state, resulting in a shift of the emission peak to a longer wavelength (a red-shift). nih.gov

Enhanced Emission Intensity: The rigidity of the resulting framework can reduce non-radiative decay pathways, leading to an enhancement of the fluorescence intensity compared to the free ligand. nih.gov

Sensing Applications: The sensitivity of the luminescence to the chemical environment has led to the exploration of these MOFs as chemical sensors. For example, the fluorescence of a MOF might be quenched or enhanced in the presence of specific small molecules or ions. nih.gov

Studies on coordination polymers with isomeric forms of (thiazolyl)benzoic acid have shown that they feature ligand-centered emissions, with solid-state fluorescence appearing in the blue region of the visible spectrum. mdpi.com

Supramolecular Assembly and Non Covalent Interactions

Directed Self-Assembly through Hydrogen Bonding and π-π Stacking

The molecular architecture of 4-(Thiazol-4-yl)benzoic acid is predisposed to engage in directed self-assembly primarily through two key non-covalent interactions: hydrogen bonding and π-π stacking. The carboxylic acid moiety is a potent hydrogen bond donor and acceptor, capable of forming robust and directional interactions. Typically, benzoic acid derivatives form centrosymmetric dimers in the solid state, where two molecules are held together by a pair of O-H···O hydrogen bonds between their carboxylic acid groups. This strong and predictable interaction often serves as a primary supramolecular synthon, guiding the initial formation of one-dimensional chains or discrete dimeric units.

Intermolecular Forces in Crystal Engineering

Crystal engineering is the rational design of crystalline solids with desired physical and chemical properties, and it heavily relies on the predictable nature of intermolecular interactions. For this compound, the predictable formation of carboxylic acid dimers is a powerful tool for designing specific crystal packing arrangements. By understanding and controlling the interplay of various intermolecular forces, it is possible to engineer co-crystals and salts with tailored architectures and functionalities.

In the crystal structure of related compounds, such as derivatives of 4-(benzo[d]thiazol-2-yl)pyrazoles, weak C-H···O and C-H···N hydrogen bonds have been observed to play a significant role in the three-dimensional packing. blucher.com.br These weak interactions, in concert with stronger hydrogen bonds and π-π stacking, provide a fine level of control over the crystal architecture. The careful selection of co-formers that can specifically interact with the thiazole (B1198619) or benzoic acid moieties can lead to the formation of novel supramolecular synthons and, consequently, new crystalline materials with unique properties.

Interactive Table: Key Intermolecular Interactions in the Crystal Engineering of Thiazole-Benzoic Acid Systems

| Interaction Type | Donor | Acceptor | Typical Energy (kJ/mol) | Role in Supramolecular Assembly |

| Hydrogen Bonding | O-H (Carboxylic Acid) | O=C (Carboxylic Acid) | 20-40 | Primary synthon for dimerization and chain formation |

| C-H (Aromatic) | N (Thiazole) | 2-10 | Directional control and reinforcement of 3D structure | |

| C-H (Aromatic) | O (Carbonyl) | 2-10 | Stabilization of crystal packing | |

| π-π Stacking | Phenyl Ring | Phenyl/Thiazole Ring | 5-20 | Stabilization of layered structures |

| Chalcogen Bonding | C-S (Thiazole) | Electronegative atom | 1-5 | Directional control in specific orientations |

Gelation and Liquid Crystalline Behavior in Derivatives

While this compound itself may not exhibit mesogenic or gelating properties, its derivatives can be designed to form liquid crystals and organogels. The modification of the molecular structure, typically by the addition of long alkyl or alkoxy chains, can induce these fascinating states of matter.

Liquid Crystalline Behavior:

The introduction of long, flexible chains to the rigid core of this compound can lead to the formation of liquid crystalline phases. These phases are characterized by a degree of molecular order that is intermediate between that of a crystalline solid and an isotropic liquid. For instance, esterification of the carboxylic acid group with long-chain alcohols can produce calamitic (rod-like) molecules that are known to form nematic or smectic liquid crystal phases upon heating.

Research on other thiazole-containing molecules has demonstrated that the incorporation of a thiazole ring into a Schiff base structure can lead to liquid crystalline behavior. arid.myuobaghdad.edu.iqresearchgate.net By analogy, Schiff base derivatives of this compound, formed by reacting an amino-functionalized derivative with an appropriate aldehyde, could be expected to exhibit mesomorphism. The thermal stability and the temperature range of the liquid crystalline phase would be dependent on the length of the terminal alkyl chains and the nature of the linkage group.

Interactive Table: Hypothetical Liquid Crystalline Derivatives of this compound

| Derivative Type | General Structure | Expected Mesophase | Key Structural Features |

| Ester Derivatives | Thiazole-Ph-COO-Alkyl | Nematic, Smectic | Long alkyl chain, rigid core |

| Schiff Base Derivatives | Thiazole-Ph-CH=N-Ph-Alkyl | Nematic, Smectic | Extended rigid core, flexible tail |

| Azo Derivatives | Thiazole-Ph-N=N-Ph-Alkyl | Nematic, Smectic | Linear and rigid structure |

Gelation Behavior:

Low molecular weight organogelators (LMOGs) are small molecules that can self-assemble in organic solvents to form a three-dimensional network, entrapping the solvent and leading to the formation of a gel. The self-assembly process is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. Derivatives of this compound, particularly those that can form extended hydrogen-bonded networks, have the potential to act as organogelators.

For example, amides derived from the carboxylic acid group could introduce additional N-H···O hydrogen bonding sites, promoting the formation of one-dimensional fibrillar structures that are often the basis of gel networks. The combination of the strong carboxylic acid or amide hydrogen bonding with the π-π stacking of the aromatic rings could provide the necessary balance of interactions for effective gelation. The choice of solvent would be crucial, as it must be able to solvate the individual molecules but not disrupt the non-covalent interactions that lead to self-assembly. While specific examples of gelating derivatives of this compound are not yet prominent in the literature, the structural motifs present in the parent compound suggest that this is a promising area for future research.

Catalysis and Reaction Mechanism Studies

Application in Organic Transformation Catalysis

The primary catalytic application of 4-(Thiazol-4-yl)benzoic acid and its isomers lies in their use as organic linkers or ligands to create coordination polymers and metal-organic frameworks (MOFs). These frameworks, built by coordinating the ligand to metal ions, can feature tailored porous structures and active metal sites, making them effective catalysts for organic reactions.

While direct catalytic use of the standalone molecule is not extensively documented, its incorporation into larger catalytic structures is a key area of research. For instance, zinc(II) coordination polymers have been prepared using isomeric forms of (thiazolyl)benzoic acid. In these structures, the carboxylate groups from the ligand bridge adjacent metal centers, creating specific topologies like the "paddle-wheel" dimer, which can serve as the inorganic node in a catalytic framework.

The catalytic activity of such MOFs stems from the combination of the metal centers and the organic linkers. The metal ions can act as Lewis acid sites, while the functional groups on the organic linker can participate in substrate binding or proton transfer. MOFs constructed from ligands containing aromatic carboxylic acids are noted for their ability to form stable secondary building units (SBUs) and often exhibit high thermal stability, which is advantageous for catalytic applications.

A notable example of a related transformation is the decarboxylative cross-coupling reaction, which is a powerful method for C-C bond formation. While azole-4-carboxylic acids have been noted as challenging substrates in some contexts, related thiazole (B1198619) carboxylic acids have been successfully used in palladium-catalyzed couplings with aryl halides, demonstrating the reactivity of the thiazole-acid moiety in transformations that are fundamental to organic synthesis.

Heterogeneous Catalysis with Functionalized Materials

A significant advantage of using this compound to build catalytic materials like MOFs is the resulting potential for heterogeneous catalysis. Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid or gas phase reaction. This characteristic offers considerable practical benefits, including the straightforward separation of the catalyst from the reaction mixture and the potential for catalyst recovery and reuse.

MOFs and other coordination polymers synthesized with thiazole- and benzoic acid-based ligands are crystalline, porous materials. This porosity allows reactants to diffuse into the framework and interact with the active catalytic sites located within the pores. The tunability of the pore size and chemical environment of the MOF, achieved by selecting different metal ions and organic linkers like this compound, allows for the design of catalysts with high selectivity for specific reactions.

Another approach involves functionalizing solid supports, such as magnetic nanoparticles, with ligands containing benzoic acid and other functional groups. For example, urea-benzoic acid functionalized magnetic nanoparticles have been developed as a dual acidic and hydrogen-bonding heterogeneous catalyst. These materials act as a bridge between homogeneous and heterogeneous systems, offering high catalytic activity due to the dispersion of nanoparticles while allowing for easy magnetic separation and recycling for multiple reaction runs without significant loss of efficiency.

The table below summarizes the key features of catalytic systems derived from this compound and related compounds.

| Catalyst Type | Ligand/Functional Group | Key Features | Advantages in Catalysis |

| Metal-Organic Framework (MOF) | (Thiazolyl)benzoic acid isomers | Porous, crystalline structure; Tunable metal nodes and linkers | High surface area, Shape/size selectivity, Recyclability |

| Functionalized Nanoparticles | Urea-benzoic acid | Magnetic core, Dual functional groups (acidic, H-bonding) | Easy separation, High activity, Reusability |

Mechanistic Insights into Catalytic Processes

The catalytic mechanism of materials incorporating this compound is intrinsically linked to their structure. In MOFs, the catalytic cycle typically involves the interaction of substrate molecules with the metal centers or the functional groups on the organic linkers.

Role of Metal Centers : The metal ions (e.g., Zn(II), Co(II), Ni(II)) coordinated by the carboxylate group of the benzoic acid and the nitrogen atom of the thiazole ring often function as Lewis acidic sites. These sites can activate substrates by withdrawing electron density, making them more susceptible to nucleophilic attack.

Role of the Organic Linker : The this compound linker is not merely a structural scaffold. The thiazole ring, with its nitrogen and sulfur heteroatoms, can influence the electronic properties of the metal center and may participate in binding substrates through non-covalent interactions. The aromatic rings of the linker can also engage in π-π stacking interactions with aromatic substrates, helping to orient them correctly for the reaction at the active site.

Influence of Porous Structure : In MOF-based catalysis, the mechanism is also governed by the confinement effect of the pores. The size and shape of the pores can dictate which molecules can enter and access the active sites, leading to substrate selectivity. This confinement can also pre-organize reactant molecules, lowering the activation energy of the reaction and enhancing reaction rates.

For instance, in the hydrolysis of p-nitrophenyl acetate (B1210297) (p-NPA), a reaction used to test the catalytic activity of carbonic anhydrase mimics, MOFs containing zinc centers can simulate the enzyme's active site. The proposed mechanism involves the coordination of a water molecule to the zinc center, which is held in place by linkers analogous to this compound. This coordination lowers the pKa of the water molecule, facilitating its deprotonation to form a reactive hydroxide (B78521) species that then attacks the ester substrate.

Advanced Research Directions and Future Prospects

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. nih.govmdpi.com These computational tools can analyze vast datasets to identify patterns, predict properties, and generate novel molecular structures with desired characteristics, significantly accelerating the design and optimization process. mdpi.comnih.gov

For 4-(Thiazol-4-yl)benzoic acid and its derivatives, AI and ML can be instrumental in several ways:

Target Identification and Validation: AI algorithms can analyze biological data to identify and validate new therapeutic targets for which derivatives of this compound could be effective. anr.fr

De Novo Design: Generative AI models can design novel analogs of this compound from scratch, tailored to have specific therapeutic properties and improved pharmacokinetic profiles. nih.govnih.gov

Predictive Modeling: Machine learning models, such as Quantitative Structure-Activity Relationship (QSAR) models, can predict the biological activity, toxicity, and physicochemical properties of new derivatives, reducing the need for extensive initial laboratory testing. nih.gov A study on thiazole (B1198619) derivatives demonstrated the use of ML to build a QSAR model for discovering potential anticancer leads. nih.gov

The application of these technologies can drastically reduce the time and cost associated with bringing new drugs and materials to market. nih.gov

Table 1: Application of AI/ML in the Design of this compound Derivatives

| AI/ML Application | Description | Potential Impact on this compound Research |

|---|---|---|

| Generative Models | Algorithms that create new molecular structures with desired properties. nih.gov | Design of novel this compound analogs with enhanced efficacy and selectivity. |

| Predictive Analytics | Machine learning models that predict biological activity, toxicity, and pharmacokinetic properties. mdpi.com | Prioritization of synthetic targets, reducing failure rates in later stages of development. |

| High-Throughput Screening | AI-powered analysis of large compound libraries to identify potential hits. nih.gov | Rapid identification of promising this compound derivatives from virtual libraries. |

| Drug Repurposing | Identifying new therapeutic uses for existing compounds by analyzing biological and clinical data. nih.gov | Discovery of new applications for this compound and its known derivatives. |

Sustainable Synthesis and Green Chemistry Approaches

The principles of green chemistry are increasingly being adopted to develop environmentally friendly and efficient synthetic methods. wjpmr.com For the synthesis of this compound and its derivatives, research is focusing on minimizing waste, avoiding hazardous reagents, and reducing energy consumption. bepls.comnih.gov

Several green synthetic strategies are being explored for thiazole derivatives:

Microwave-Assisted Synthesis: This technique often leads to shorter reaction times, higher yields, and reduced solvent usage compared to conventional heating methods. bepls.comchemmethod.com

Ultrasonic Irradiation: The use of ultrasound can enhance reaction rates and yields under mild conditions. mdpi.com

Green Catalysts: The development and use of recyclable and non-toxic catalysts, such as biocatalysts or silica-supported catalysts, can improve the sustainability of the synthesis. bepls.commdpi.com

Eco-Friendly Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or deep eutectic solvents is a key focus. mdpi.comufms.br

For instance, a study reported an eco-friendly protocol for the synthesis of 1,3-thiazole derivatives using a recyclable cross-linked chitosan (B1678972) hydrogel as a biocatalyst under ultrasonic irradiation, resulting in high yields and mild reaction conditions. mdpi.com Another approach utilized a reusable silica-supported tungstosilisic acid catalyst for the one-pot synthesis of Hantzsch thiazole derivatives. bepls.com

Table 2: Comparison of Conventional vs. Green Synthesis Methods for Thiazole Derivatives

| Feature | Conventional Synthesis | Green Synthesis Approaches |

|---|---|---|

| Solvents | Often uses hazardous solvents like DMF, pyridine, or nitrobenzene. mdpi.com | Employs safer solvents such as water, ethanol, or deep eutectic solvents. mdpi.comufms.br |

| Catalysts | May use transition-metal catalysts or harsh acids/bases. bepls.com | Utilizes recyclable, eco-friendly catalysts like biocatalysts or supported catalysts. bepls.commdpi.com |

| Energy Source | Typically relies on conventional heating, which can be energy-intensive. | Uses energy-efficient methods like microwave irradiation or sonication. bepls.comnih.gov |

| Reaction Time | Can be lengthy, sometimes requiring hours or days. | Often significantly shorter, from minutes to a few hours. bepls.comchemmethod.com |

| By-products | May generate harmful by-products. | Designed to minimize or eliminate the formation of hazardous waste. wjpmr.com |

Multifunctional Materials Design and Applications

The unique structural and electronic properties of the thiazole ring make this compound an attractive building block (ligand) for the design of advanced multifunctional materials. mdpi.com In particular, its ability to coordinate with metal ions opens up possibilities for creating Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). mdpi.comresearchgate.net

These materials are highly porous and crystalline, with tunable properties that make them suitable for a wide range of applications:

Luminescent Sensors: Thiazole-based MOFs and CPs can exhibit luminescence that is sensitive to the presence of specific ions or molecules. mdpi.com For example, they can be designed to detect metal ions like Fe³⁺ or anions like Cr₂O₇²⁻ through fluorescence quenching or enhancement. nih.gov

Catalysis: The porous nature of these materials can be exploited for catalytic applications, providing active sites for chemical reactions.

Gas Storage and Separation: The defined pore sizes and surface chemistry of MOFs allow for the selective adsorption and storage of gases.

Drug Delivery: The tunable pores can be loaded with therapeutic agents for controlled release applications.

Research has shown that lanthanide-based CPs constructed from thiazolo[5,4-d]thiazole-2,7-dicarboxylate exhibit interesting coordination modes. mdpi.com Similarly, Zn(II) and Cd(II) MOFs incorporating various bifunctional ligands containing heterocyclic moieties have been synthesized and investigated for their optical and sensing properties. nih.govrsc.org The incorporation of the this compound ligand into such frameworks could lead to novel materials with tailored functionalities.

Table 3: Potential Applications of Materials Derived from this compound

| Material Type | Key Features | Potential Applications |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | High porosity, large surface area, tunable structure. nih.gov | Gas storage, separation, catalysis, chemical sensing. nih.gov |

| Coordination Polymers (CPs) | Diverse structural motifs, interesting optical and magnetic properties. mdpi.com | Luminescent sensors, molecular magnets, nonlinear optics. mdpi.com |

| Functional Polymers | Incorporation into polymer backbones to impart specific properties. | Organic electronics, stimuli-responsive materials, advanced coatings. |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Thiazolo[5,4-d]thiazole-2,7-dicarboxylate |

| 2,4-bis-(triazol-1-yl)-benzoic acid |

| Terephthalic acid |

Q & A

Q. What are the common synthetic routes for 4-(Thiazol-4-yl)benzoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The thiazole ring is typically synthesized via condensation reactions between thiourea derivatives and α-haloketones. For example, refluxing 4-formylbenzoic acid with thiourea in acidic conditions (e.g., glacial acetic acid) forms the thiazole moiety . Yield optimization requires precise control of stoichiometry, temperature, and solvent polarity. Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity . Challenges include side reactions from competing nucleophiles, necessitating inert atmospheres or controlled pH .

Q. How can researchers characterize the structural integrity of this compound derivatives?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Confirm regioselectivity of the thiazole ring and benzoic acid substitution pattern (e.g., aromatic proton splitting in -NMR) .

- LC-MS : Verify molecular weight and detect impurities (e.g., unreacted intermediates) .

- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing effects, particularly for derivatives with fluorinated or bulky substituents .

Q. What are the standard protocols for assessing the solubility and stability of this compound in biological assays?

- Methodological Answer :

- Solubility : Perform shake-flask experiments in PBS (pH 7.4) or DMSO, followed by HPLC quantification . Derivatives with electron-withdrawing groups (e.g., -CF) often require co-solvents like Tween-80 .

- Stability : Incubate at 37°C in simulated physiological conditions (e.g., plasma or liver microsomes) and monitor degradation via LC-MS over 24–72 hours .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to biological targets like kinases or microbial enzymes?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to model interactions with active sites (e.g., bacterial dihydrofolate reductase). Prioritize derivatives with hydrogen-bonding motifs (e.g., carboxylate groups interacting with Arg/Lys residues) .

- MD simulations : Assess binding stability over 100-ns trajectories; correlate with experimental IC values from enzymatic assays .

Q. What strategies resolve contradictions between in vitro antimicrobial activity and in vivo efficacy for this compound?

- Methodological Answer :

- Bioavailability screening : Compare logP values (via shake-flask) and membrane permeability (Caco-2 assays) to identify metabolic liabilities (e.g., rapid glucuronidation) .

- Proteomic profiling : Use LC-MS/MS to detect off-target binding in host tissues, which may explain toxicity or reduced efficacy .

- Orthogonal assays : Validate hits in persister cell models or biofilm assays to rule out false positives from standard MIC tests .

Q. How can researchers optimize the synthetic pathway to scale up this compound derivatives while maintaining enantiomeric purity?

- Methodological Answer :

- Catalytic asymmetric synthesis : Employ chiral ligands (e.g., BINOL-phosphates) in Pd-catalyzed cross-couplings to control stereochemistry at the thiazole-benzoic acid junction .

- Continuous flow chemistry : Reduce side reactions and improve reproducibility by controlling residence time and temperature gradients .

Q. What experimental designs mitigate interference from the carboxylic acid group in fluorescence-based assays?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.